1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene

Catalog No.
S1936223
CAS No.
217501-55-8
M.F
C8H8
M. Wt
110.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benze...

CAS Number

217501-55-8

Product Name

1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1-deuterioethenyl)benzene

Molecular Formula

C8H8

Molecular Weight

110.19 g/mol

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i2D,3D,4D,5D,6D,7D

InChI Key

PPBRXRYQALVLMV-IAKNLNTOSA-N

SMILES

C=CC1=CC=CC=C1

Canonical SMILES

C=CC1=CC=CC=C1

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C)[2H])[2H])[2H]

Isotope Labeling and NMR Spectroscopy

1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene, also known as Ethylbenzene-d10, is a isotopically labeled molecule. This means that some of the hydrogen (H) atoms in the molecule have been replaced with deuterium (D), a heavier isotope of hydrogen. Ethylbenzene-d10 specifically has ten deuterium atoms, five replacing hydrogens in the benzene ring (positions 1, 2, 3, 4, and 5) and five replacing hydrogens in the ethyl group (positions 1', 2', 3', 4', and 5' on the attached CH2CH3).

This isotopic substitution is particularly valuable in the field of Nuclear Magnetic Resonance (NMR) spectroscopy . NMR spectroscopy is a technique used to study the structure of molecules by analyzing the behavior of atomic nuclei in a strong magnetic field. Hydrogen nuclei are particularly responsive in NMR, but their signal can be obscured by overlapping signals from other protons in the molecule. Deuterium, however, has a different magnetic moment than hydrogen, and its signal does not overlap with the signals from protons.

By replacing specific hydrogens with deuterium, scientists can selectively "silence" those signals in the NMR spectrum, allowing for a clearer view of the remaining protons' signals. Ethylbenzene-d10 is a common example of an isotopically labeled molecule used in NMR studies of similar aromatic compounds.

Origin and Significance:

1,2,3,4,5-Pentadeuterio-6-(1-deuterioethenyl)benzene is a synthetic compound likely derived from the deuteration of styrene. Deuterated molecules are used in various scientific fields, particularly in nuclear magnetic resonance (NMR) spectroscopy []. The specific replacement of hydrogens with deuterium offers several advantages in NMR:

  • Reduced signal overlap: Protons (hydrogen nuclei) in organic molecules often have overlapping signals in NMR spectra. Deuteration simplifies the spectra by removing these signals, allowing for better observation of the remaining peaks. []
  • Isotopic shift: Deuterium substitution can cause a slight shift in the chemical shifts of neighboring protons, providing additional information about the molecule's structure and electronic environment.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

1-(1-~2~H)Ethenyl(~2~H_5_)benzene

Dates

Modify: 2023-08-16

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